molecular formula C22H26N2O6 B6298733 4-(10,10-Dimethyl-3,8-dioxo-1-phenyl-2,9-dioxa-4,7-diazaundecan-5-yl)benzoic acid CAS No. 2102410-53-5

4-(10,10-Dimethyl-3,8-dioxo-1-phenyl-2,9-dioxa-4,7-diazaundecan-5-yl)benzoic acid

Cat. No.: B6298733
CAS No.: 2102410-53-5
M. Wt: 414.5 g/mol
InChI Key: WMOVHHIYCDMBIR-UHFFFAOYSA-N
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Description

4-(10,10-Dimethyl-3,8-dioxo-1-phenyl-2,9-dioxa-4,7-diazaundecan-5-yl)benzoic acid: is a complex organic compound with a molecular formula of C22H26N2O6 . This compound features a phenyl group, multiple oxygen and nitrogen atoms, and a carboxylic acid functional group, making it a versatile molecule in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. One common approach is the amide coupling reaction , where an appropriate amine and carboxylic acid derivative are reacted under specific conditions to form the desired compound. The reaction conditions often require the use of coupling agents like DCC (Dicyclohexylcarbodiimide) and catalysts such as DMAP (4-Dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation , reduction , and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: : Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate .

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity, such as antimicrobial or antiviral properties.

  • Medicine: : Explored for its therapeutic potential in treating diseases, including cancer and infectious diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

This compound is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • Indole derivatives: : Known for their biological activity and potential therapeutic applications.

  • Cinnamamide derivatives: : Exhibiting potent biological activity against cancer cell lines.

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Properties

IUPAC Name

4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1-(phenylmethoxycarbonylamino)ethyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6/c1-22(2,3)30-20(27)23-13-18(16-9-11-17(12-10-16)19(25)26)24-21(28)29-14-15-7-5-4-6-8-15/h4-12,18H,13-14H2,1-3H3,(H,23,27)(H,24,28)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOVHHIYCDMBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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